1-(4-Fluorophenyl)-4-(3-nitropyridin-2-yl)piperazine
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Description
1-(4-Fluorophenyl)-4-(3-nitropyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C15H15FN4O2 and its molecular weight is 302.309. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Docking Studies
Piperazine derivatives, such as 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, synthesized in efficient processes, play a crucial role in medicinal chemistry. Spectral analysis characterizes these compounds, and docking studies provide further insights (Balaraju, Kalyani, & Laxminarayana, 2019).
Synthesis in Medicinal Chemistry
Fluorophenyl piperazines are integral in synthesizing neuroleptic agents like Fluspirilen and Penfluridol. Key intermediates are prepared via efficient routes involving rhodium-catalyzed hydroformylation. This process yields significant amounts of these pharmaceuticals (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).
Radiochemistry and Neuroimaging
Fluorophenyl piperazines, such as [18F]p-MPPF, are used in positron emission tomography (PET) for studying serotonergic neurotransmission. They are valuable in understanding neurochemical dynamics, with applications in both animal and human studies (Plenevaux et al., 2000).
Application in Dopamine Receptor Imaging
Compounds like 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine are synthesized for dopamine D4 receptor imaging. These are developed via electrophilic fluorination processes and have applications in ex vivo studies in animal models (Eskola et al., 2002).
Crystal Structure Analysis
The crystal structure of compounds like 1-(4-Fluorophenyl)-4-[(1E)-3,4,4-trichloro-2-nitro-1-(propylsulfanyl)buta-1,3-dien-1-yl]piperazine provides insights into molecular conformation and interactions. Understanding these structures aids in developing better pharmaceuticals (Deniz & Ibiş, 2009).
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-(3-nitropyridin-2-yl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2/c16-12-3-5-13(6-4-12)18-8-10-19(11-9-18)15-14(20(21)22)2-1-7-17-15/h1-7H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMESPRMLRMHGFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C=CC=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701320088 |
Source
|
Record name | 1-(4-fluorophenyl)-4-(3-nitropyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701320088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24820235 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
400088-90-6 |
Source
|
Record name | 1-(4-fluorophenyl)-4-(3-nitropyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701320088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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